molecular formula C15H19BClNO2 B1451234 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1073353-82-8

6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1451234
M. Wt: 291.6 g/mol
InChI Key: XSLOXVSTSLRQFE-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the molecular formula C14H18BClN2O2 . It is a complex organic compound that contains boron, chlorine, and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to an indole ring, which is a fused benzene and pyrrole ring. The indole ring is substituted with a chlorine atom and a methyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.569 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .

Scientific Research Applications

Novel Fluorescent Probes

Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, including indole, through a series of reactions starting from Carbazole. The structure was characterized by 1H NMR and IR, highlighting the compound's potential in developing new fluorescent probes for various applications (Shen You-min, 2014).

Crystal Structure and DFT Studies

Several studies have focused on the crystal structure and DFT analysis of boron-containing compounds. P.-Y. Huang et al. (2021) detailed the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. The study provided insights into the molecular structures and physicochemical properties of these compounds, indicating their significance in material science and molecular engineering (P.-Y. Huang et al., 2021).

Synthesis and Vibrational Properties Studies

Qing-mei Wu et al. (2021) synthesized specific compounds and characterized their structure by spectroscopy and X-ray diffraction. The study also included DFT and TD-DFT calculations for comparative analysis, focusing on the vibrational properties and molecular structure of these compounds (Qing-mei Wu et al., 2021).

Luminescence Analysis

The luminescence properties of various compounds, including analogs of the mentioned chemical, have been studied to develop new methods for detecting and analyzing these substances in biological samples. N. Strojny et al. (1975) developed assays based on solvent extraction and thin-layer chromatographic separation, indicating the compound's potential applications in bioanalytical chemistry (N. Strojny et al., 1975).

properties

IUPAC Name

6-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17)9-12(10)18(13)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLOXVSTSLRQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674761
Record name 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

1073353-82-8
Record name 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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